molecular formula C10H21N3O B7561576 N-methyl-2-(3-pyrrolidin-1-ylpropylamino)acetamide

N-methyl-2-(3-pyrrolidin-1-ylpropylamino)acetamide

Cat. No. B7561576
M. Wt: 199.29 g/mol
InChI Key: DZYVFEZMORMEMW-UHFFFAOYSA-N
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Description

N-methyl-2-(3-pyrrolidin-1-ylpropylamino)acetamide, also known as MPAA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.

Scientific Research Applications

N-methyl-2-(3-pyrrolidin-1-ylpropylamino)acetamide has been studied extensively for its potential applications in various fields of research, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, N-methyl-2-(3-pyrrolidin-1-ylpropylamino)acetamide has been shown to enhance the release of dopamine in the brain, which may have implications for the treatment of neurological disorders such as Parkinson's disease. In pharmacology, N-methyl-2-(3-pyrrolidin-1-ylpropylamino)acetamide has been studied for its potential as a novel drug delivery system due to its ability to cross the blood-brain barrier. In medicinal chemistry, N-methyl-2-(3-pyrrolidin-1-ylpropylamino)acetamide has been investigated as a potential lead compound for the development of new drugs for the treatment of various diseases.

Mechanism of Action

The mechanism of action of N-methyl-2-(3-pyrrolidin-1-ylpropylamino)acetamide is not fully understood, but it is believed to involve the modulation of neurotransmitter release in the brain. Specifically, N-methyl-2-(3-pyrrolidin-1-ylpropylamino)acetamide has been shown to enhance the release of dopamine, a neurotransmitter that plays a key role in the regulation of movement, motivation, and reward.
Biochemical and Physiological Effects
N-methyl-2-(3-pyrrolidin-1-ylpropylamino)acetamide has been shown to have a number of biochemical and physiological effects, including the enhancement of dopamine release in the brain, the modulation of the blood-brain barrier, and the inhibition of acetylcholinesterase activity. These effects may have implications for the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-methyl-2-(3-pyrrolidin-1-ylpropylamino)acetamide for lab experiments is its ability to cross the blood-brain barrier, which makes it a promising candidate for drug delivery systems. However, one of the limitations of N-methyl-2-(3-pyrrolidin-1-ylpropylamino)acetamide is its potential toxicity, which must be carefully monitored in lab experiments.

Future Directions

There are several future directions for research on N-methyl-2-(3-pyrrolidin-1-ylpropylamino)acetamide, including the development of new drug delivery systems, the investigation of its potential as a treatment for neurological disorders, and the identification of new lead compounds for drug development. Additionally, further studies are needed to fully understand the mechanism of action of N-methyl-2-(3-pyrrolidin-1-ylpropylamino)acetamide and its potential side effects.
Conclusion
In conclusion, N-methyl-2-(3-pyrrolidin-1-ylpropylamino)acetamide is a synthetic compound that has potential applications in various fields of research, including neuroscience, pharmacology, and medicinal chemistry. Its ability to cross the blood-brain barrier makes it a promising candidate for drug delivery systems, but its potential toxicity must be carefully monitored in lab experiments. Further research is needed to fully understand the mechanism of action of N-methyl-2-(3-pyrrolidin-1-ylpropylamino)acetamide and its potential as a treatment for neurological disorders.

Synthesis Methods

The synthesis of N-methyl-2-(3-pyrrolidin-1-ylpropylamino)acetamide involves the reaction of N-methyl-2-chloroacetamide with 3-pyrrolidin-1-ylpropylamine in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization to obtain N-methyl-2-(3-pyrrolidin-1-ylpropylamino)acetamide in a high yield.

properties

IUPAC Name

N-methyl-2-(3-pyrrolidin-1-ylpropylamino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O/c1-11-10(14)9-12-5-4-8-13-6-2-3-7-13/h12H,2-9H2,1H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZYVFEZMORMEMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CNCCCN1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-2-(3-pyrrolidin-1-ylpropylamino)acetamide

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